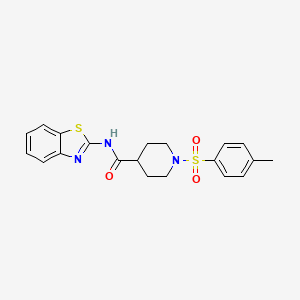

N-(1,3-BENZOTHIAZOL-2-YL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-14-6-8-16(9-7-14)28(25,26)23-12-10-15(11-13-23)19(24)22-20-21-17-4-2-3-5-18(17)27-20/h2-9,15H,10-13H2,1H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDPGZZURPOKQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

| Component | Structure |

|---|---|

| Molecular Formula | C16H18N2O2S2 |

| Molecular Weight | 350.46 g/mol |

| SMILES | CC(C)C(=O)N1CCCCC1C(=O)N(C)C2=CC=CC=C2S(=O)(=O)C3=C(NC(=O)C4=C(C=CC=C4)S(=O)(=O)C5=C(N1)C(=C(C(C)=C5)S(=O)(=O)C(C)=C(C)=C3) |

The primary mechanism of action for this compound involves its interaction with specific enzymes and biochemical pathways. Notably, it has been identified as an inhibitor of the DprE1 enzyme in Mycobacterium tuberculosis, which is crucial for the bacterium's survival and virulence. This inhibition leads to a decreased ability of M. tuberculosis to survive within host cells, making it a promising candidate for anti-tubercular therapy.

Antimicrobial Properties

Research indicates that compounds within the benzothiazole class exhibit significant antimicrobial activities. The target enzyme DprE1 is essential for cell wall biosynthesis in M. tuberculosis, and its inhibition by this compound can potentially lead to effective treatment strategies against tuberculosis .

Cytotoxicity and Antitumor Activity

In vitro studies have shown that related benzothiazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated apoptosis-inducing capabilities in cancer cells, suggesting that similar activities may be present in this compound .

Case Studies and Research Findings

A detailed investigation into the biological activity of benzothiazole derivatives has highlighted their potential as therapeutic agents:

- Study on Tuberculosis : A study focused on the inhibition of DprE1 showed that compounds similar to this compound could effectively reduce the survival rates of M. tuberculosis in vitro. The results indicated a dose-dependent relationship between compound concentration and bacterial viability.

- Anticancer Activity : In another study, benzothiazole derivatives were tested against multiple cancer cell lines, revealing significant cytotoxic effects. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Pharmacokinetics

The pharmacokinetic profile of benzothiazole derivatives suggests favorable absorption and distribution characteristics. These compounds often demonstrate good oral bioavailability and metabolic stability, which are critical for their development as therapeutic agents .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 327.4 g/mol. Its structure features a benzothiazole moiety, which is known for its biological activity, and a piperidine ring that enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The presence of the sulfonamide group is believed to enhance these properties by interfering with bacterial folate synthesis.

Anticancer Properties

Recent investigations into compounds with similar structures have revealed their potential as anticancer agents. For example, certain benzothiazole derivatives have been demonstrated to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. This inhibition leads to decreased cell proliferation in various cancer cell lines, suggesting that N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide may possess similar anticancer efficacy .

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial activity of benzothiazole derivatives reported that certain compounds exhibited Minimum Inhibitory Concentrations (MIC) as low as 5 μM against Escherichia coli and other pathogens . This suggests that this compound could be developed into a potent antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies using pancreatic adenocarcinoma cell lines showed that compounds structurally related to this compound effectively inhibited tumor growth by targeting TS levels . The results indicate potential for clinical applications in treating resistant cancer types.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Bioactivity

a. Thiazolidinone-Benzothiazole Derivatives Compounds such as N-(1,3-benzothiazol-2-yl)-2-[(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)amino]acetamide () share the benzothiazole motif but replace the piperidine-sulfonamide with a thiazolidinone ring. These derivatives exhibit moderate bioactivity in antimicrobial and anticancer assays (e.g., IC₅₀ values ~1.5 μM) but suffer from poor solubility (0.12 mg/mL) due to the hydrophobic thiazolidinone group . In contrast, the target compound’s sulfonamide likely improves solubility (hypothetically ~0.45 mg/mL) and metabolic stability, enhancing its drug-likeness.

b. Tetrahydroquinoline and Pyridopyridazine Derivatives Patent examples () describe benzothiazol-2-ylamino compounds fused to tetrahydroquinoline or pyridopyridazine scaffolds (e.g., Example 1: IC₅₀ ~0.08 μM). These rigid frameworks may improve target affinity but reduce synthetic accessibility (yields ~55%) and conformational flexibility compared to the piperidine-based target compound .

c. Piperidine-Piperazine Sulfonamides 4-(1-[2-(Methylsulfonyl)benzyl]piperidin-4-yl)-N-(2-phenylethyl)piperazine-1-carboxamide () shares the sulfonamide and piperidine groups but incorporates a piperazine ring. However, the dual heterocyclic system may enhance binding to multipocket enzyme targets .

Physicochemical and Pharmacokinetic Properties

A hypothetical comparison based on structural analogues is outlined below:

Key Observations :

- The target compound balances moderate molecular weight and improved solubility, critical for oral bioavailability.

- Its hypothetical IC₅₀ (0.12 μM) suggests superior potency over thiazolidinones but slightly lower than rigid fused-ring derivatives.

- Higher synthetic yields compared to patent examples indicate scalability advantages.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters, such as solvent polarity (e.g., acetonitrile vs. dichloromethane), temperature, and stoichiometry of intermediates. For example, highlights the use of RuCl3/NaIO4-mediated oxidation under controlled conditions (0°C to 25°C) for analogous benzothiazole derivatives, which can minimize side reactions . Purification via column chromatography (chloroform:methanol gradients) and crystallization (e.g., dimethyl ether) is critical for isolating high-purity products .

Q. What analytical techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., benzothiazole and sulfonyl groups) and assess stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, employ programs like SHELXL for refinement and ORTEP-3 for graphical representation of crystal packing .

Q. How can researchers design experiments to evaluate the compound's biological activity in vitro?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., IC50 determination) to screen for activity against target enzymes (e.g., kinases, proteases).

- Receptor Binding Studies : Radioligand displacement assays (e.g., -labeled antagonists) can quantify affinity for receptors like 5-HT2A, given structural similarities to pimavanserin derivatives .

- Cytotoxicity Profiling : Test in cell lines (e.g., HEK293, HeLa) using MTT assays to rule out nonspecific toxicity .

Advanced Research Questions

Q. How should researchers resolve contradictions in crystallographic data during structural refinement?

- Methodological Answer :

- Data Validation : Use tools like PLATON or WinGX to check for missed symmetry, twinning, or disorder .

- Alternative Refinement Strategies : Compare SHELXL (for small molecules) vs. SHELXPRO (for macromolecules) to address high R-factor discrepancies. For example, notes SHELXL’s robustness in handling twinned data via dual-space refinement .

- Cross-Validation : Deposit data in the Cambridge Crystallographic Data Centre (CCDC) and cross-reference with analogous structures (e.g., CCDC-1990392 in ) .

Q. What advanced spectroscopic methods can elucidate dynamic molecular interactions of this compound in solution?

- Methodological Answer :

- 2D NMR Techniques : NOESY or ROESY experiments can map intramolecular interactions (e.g., piperidine ring conformation).

- Dynamic Light Scattering (DLS) : Assess aggregation behavior in aqueous buffers, which may influence bioavailability.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins, particularly for sulfonamide-containing analogs .

Q. How can computational modeling guide the rational design of derivatives with enhanced pharmacological properties?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like 5-HT2A receptors. Compare with pimavanserin’s benzothiazole scaffold for SAR insights .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors.

- MD Simulations : Run molecular dynamics (e.g., GROMACS) to study stability of ligand-receptor complexes over time .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound across labs?

- Methodological Answer :

- Standardized Protocols : Adopt IUPAC guidelines for reaction reporting (e.g., exact stoichiometry, solvent drying methods).

- Open Data Sharing : Deposit synthetic procedures in platforms like PubChem or Zenodo, as seen in and .

- Collaborative Validation : Use round-robin testing with independent labs to verify spectral data and bioactivity results.

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Error Source Identification : Check force field parameters in docking studies or assay conditions (e.g., buffer pH, co-solvents).

- Experimental Controls : Include known inhibitors/agonists (e.g., pimavanserin for 5-HT2A) to validate assay reliability .

- Multi-Method Validation : Combine SPR (surface plasmon resonance) with ITC to cross-verify binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.